Isomaltotetraose

Description

alpha-1,4-Tetraglucose is a natural product found in Caenorhabditis elegans, Drosophila melanogaster, and Homo sapiens with data available.

Propriétés

IUPAC Name |

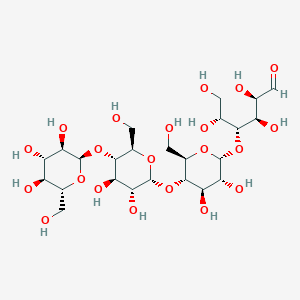

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJCPNSAVWAFU-KVXMBEGHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865722 | |

| Record name | Maltotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34612-38-9 | |

| Record name | Maltotetraose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34612-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotetraose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034612389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maltotetraose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02237 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Maltotetraose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALTOTETRAOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pure Isomaltotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltotetraose is a tetrasaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it is recognized for its prebiotic properties and its applications in the food and pharmaceutical industries as a functional ingredient and excipient.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of pure this compound, offering valuable data for research, development, and quality control purposes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of pure this compound based on available data.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Method |

| Systematic Name | α-D-Glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucose | IUPAC Nomenclature |

| CAS Number | 35997-20-7 | [2] |

| Molecular Formula | C₂₄H₄₂O₂₁ | [2] |

| Molecular Weight | 666.58 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | >210°C (decomposes) | Predicted |

| Boiling Point | 1127.88 °C | Predicted |

| Density | 1.75 ± 0.1 g/cm³ | Predicted |

| Reducing Sugar | Yes | Inferred from structure |

Table 2: Solubility and Optical Properties of this compound

| Property | Value | Conditions |

| Solubility in Water | 250 mg/mL (375.05 mM); requires sonication | In Vitro |

| Solubility in Organic Solvents | Slightly soluble in methanol | |

| Specific Optical Rotation ([α]D) | Data not available |

Table 3: Stability and Hygroscopicity of this compound

| Property | Information |

| pH Stability | Stable in neutral and slightly acidic conditions. Hydrolysis of α-(1→6) glycosidic bonds can occur under strong acidic conditions, with the rate being slower than for α-(1→4) bonds. |

| Thermal Stability | Stable at moderate temperatures. Thermal degradation can occur at elevated temperatures, leading to caramelization and the formation of various degradation products. |

| Hygroscopicity | Isomalto-oligosaccharides are known to be hygroscopic. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of pure this compound powder is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a packed sample height of 2-3 mm is achieved.

-

Measurement:

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a rapid rate initially to approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

-

Determination of Specific Optical Rotation

Objective: To measure the rotation of plane-polarized light caused by a solution of this compound, which is a characteristic property of chiral molecules.

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm length)

-

Sodium lamp (D-line, 589 nm)

Procedure:

-

Solution Preparation: An accurately weighed sample of pure this compound (e.g., 100 mg) is dissolved in a precise volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a known concentration (c) in g/mL.

-

Polarimeter Calibration: The polarimeter is calibrated using a blank solution (distilled water) to determine the zero reading.

-

Measurement:

-

The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.

-

The cell is placed in the polarimeter, and the observed optical rotation (α) is measured at a constant temperature (e.g., 20°C).

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the polarimeter cell in decimeters (dm)

-

c = concentration of the solution in g/mL

-

Assessment of Hygroscopicity (Gravimetric Method)

Objective: To evaluate the tendency of this compound powder to absorb moisture from the air.

Apparatus:

-

Environmental chamber or desiccators with saturated salt solutions to create controlled relative humidity (RH) environments.

-

Analytical balance

-

Weighing dishes (pre-dried)

Procedure:

-

Sample Preparation: A known weight of pre-dried this compound powder is placed in a pre-weighed weighing dish.

-

Exposure: The weighing dish with the sample is placed in an environmental chamber or desiccator maintained at a specific relative humidity and temperature (e.g., 75% RH and 25°C).

-

Measurement: The weight of the sample is recorded at regular time intervals until a constant weight is achieved, indicating that equilibrium has been reached.

-

Calculation: The hygroscopicity is expressed as the percentage of moisture absorbed by the sample: % Moisture Absorption = [((W_f - W_i) / W_i) × 100] where:

-

W_f = final weight of the sample

-

W_i = initial weight of the sample

-

Determination of Viscosity of Aqueous Solutions

Objective: To measure the resistance to flow of this compound solutions at various concentrations.

Apparatus:

-

Viscometer (e.g., Ostwald viscometer, rotational viscometer)

-

Water bath for temperature control

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Solution Preparation: A series of this compound solutions of known concentrations are prepared by dissolving accurately weighed amounts of the powder in distilled water in volumetric flasks.

-

Measurement:

-

The viscometer is calibrated with distilled water at a specific temperature (e.g., 25°C).

-

The viscosity of each this compound solution is then measured at the same controlled temperature. For an Ostwald viscometer, this involves measuring the time it takes for a specific volume of liquid to flow through a capillary. For a rotational viscometer, the torque required to rotate a spindle at a constant speed in the solution is measured.

-

-

Calculation: The viscosity is calculated based on the instrument's calibration and the experimental measurements. The results are typically reported in millipascal-seconds (mPa·s) or centipoise (cP).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of an this compound sample and quantify any related oligosaccharide impurities.

Apparatus:

-

HPLC system equipped with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

-

Amino-based or other suitable carbohydrate analysis column (e.g., Shodex SUGAR series).

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, is prepared and degassed.

-

Standard and Sample Preparation:

-

A standard solution of high-purity this compound is prepared at a known concentration.

-

The this compound sample to be analyzed is dissolved in the mobile phase or water to a known concentration.

-

Both standard and sample solutions are filtered through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

The column is equilibrated with the mobile phase at a constant flow rate and temperature.

-

A specific volume of the standard and sample solutions is injected into the HPLC system.

-

-

Data Analysis: The retention time and peak area of this compound in the sample chromatogram are compared to those of the standard. The purity is calculated as the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of pure this compound.

References

Enzymatic Synthesis of Isomaltotetraose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isomaltotetraose (B46569), a non-digestible oligosaccharide, is gaining significant interest in the pharmaceutical and nutraceutical industries for its potential prebiotic properties and applications in drug delivery. This technical guide provides an in-depth overview of the core enzymatic pathways for its synthesis, focusing on the use of α-glucosidases and dextransucrases. This document details the reaction mechanisms, provides structured quantitative data from various studies, outlines experimental protocols, and visualizes the synthesis pathways.

Core Enzymatic Synthesis Pathways

The enzymatic production of this compound primarily relies on two key enzyme-catalyzed reactions: the transglycosylation activity of α-glucosidases and the acceptor reaction of dextransucrases. Both pathways offer distinct advantages and yield a range of isomaltooligosaccharides (IMOs), including the target this compound.

α-Glucosidase-Mediated Transglycosylation

α-Glucosidases (EC 3.2.1.20) are enzymes that typically catalyze the hydrolysis of terminal, non-reducing α-1,4-linked glucose residues from oligosaccharides. However, under conditions of high substrate concentration, these enzymes exhibit significant transglycosylation activity.[1] In this process, a glucosyl moiety is transferred from a donor substrate, such as maltose (B56501), to an acceptor molecule, which can be another sugar molecule like glucose, maltose, or a growing isomaltooligosaccharide chain. The formation of α-1,6 glycosidic bonds is favored, leading to the synthesis of IMOs.[2]

The synthesis of this compound via this pathway is a stepwise process. Initially, maltose can act as both a glucosyl donor and acceptor to form panose (B1197878) (isomaltotriose with an α-1,4 linkage) or isomaltotriose. Subsequently, these trisaccharides, along with other oligosaccharides in the reaction mixture, can act as acceptors for further glucosyl transfer, leading to the elongation of the chain and the formation of this compound and other higher-degree-of-polymerization (DP) IMOs.

Dextransucrase-Mediated Acceptor Reaction

Dextransucrases (EC 2.4.1.5) are glucosyltransferases that catalyze the synthesis of dextran (B179266), a high-molecular-weight glucan with predominantly α-1,6 glycosidic linkages, from sucrose (B13894).[3] In the presence of suitable acceptor molecules, the dextransucrase-catalyzed reaction can be diverted from dextran polymerization to the synthesis of shorter oligosaccharides.[4]

When a suitable acceptor like maltose is present, the glucosyl unit from sucrose is transferred to the acceptor, forming a new α-1,6 linkage.[5] This "acceptor reaction" mechanism allows for the controlled synthesis of a series of IMOs. The initial product is a trisaccharide, and through subsequent acceptor reactions with the newly formed oligosaccharides, the chain is elongated to produce this compound and other IMOs. The ratio of sucrose to the acceptor molecule is a critical parameter that influences the product distribution and the yield of specific IMOs.

Quantitative Data on this compound Synthesis

The efficiency of enzymatic this compound synthesis is influenced by various factors, including the choice of enzyme, substrate concentrations, temperature, and pH. The following tables summarize quantitative data from several studies to provide a comparative overview of reaction conditions and product yields.

Table 1: this compound Synthesis using α-Glucosidase

| Enzyme Source | Substrate(s) & Concentration(s) | Enzyme Dosage | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Concentration | Other Major Products | Reference |

| Aspergillus niger | Maltose (200 g/L) | 1500 units immobilized α-glucosidase/10 mL | 55 | 5.0 | 12 | Part of 50.83% (w/w) total IMO yield | Isomaltose, Panose, Isomaltotriose | |

| Schwanniomyces occidentalis | Maltose (200 g/L) | Not specified | Not specified | Not specified | 24 | This compound was formed, but concentration not specified | Isomaltose (34.8 g/L), Isomaltotriose (26.9 g/L), Panose (19.6 g/L) | |

| Aspergillus niger ITV-01 | Maltose (200 g/L) | Not specified | 80 (optimum) | 4.3 (optimum) | Not specified | Transglucosylation products observed | α-D-glucose |

Table 2: Isomaltooligosaccharide Synthesis using Dextransucrase

| Enzyme Source | Substrate(s) & Concentration(s) | Enzyme Dosage | Temperature (°C) | pH | Reaction Time (h) | This compound Yield/Concentration | Other Major Products | Reference |

| Leuconostoc mesenteroides B-512F | Sucrose, Isomaltulose | Not specified | 30 | 5.2 | 24-48 | Part of a homologous series of IMOs (DP 3-9) with a total yield of 41-42% | Isomaltulose-derived oligosaccharides | |

| Leuconostoc mesenteroides | Sucrose (50-400 mg/mL) | Dextransucrase:Dextranase ratio of 1:1 or 1:2 | Not specified | Not specified | Not specified | Part of an IMO mixture with DP 10-60 | Leucrose, Oligodextrans | |

| Ligilactobacillus animalis TMW 1.971 | Sucrose (1.5 M) | Not specified | Not specified | Not specified | Not specified | Produced via subsequent acid hydrolysis of linear dextrans | Linear dextrans |

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Enzyme Activity Assay

3.1.1. α-Glucosidase Activity Assay

This protocol is adapted from standard methods for determining α-glucosidase activity using p-nitrophenyl α-D-glucopyranoside (pNPG) as a substrate.

-

Reagent Preparation:

-

67 mM Potassium Phosphate (B84403) Buffer, pH 6.8 at 37°C.

-

10 mM p-Nitrophenyl α-D-Glucopyranoside (pNPG) solution in deionized water.

-

100 mM Sodium Carbonate solution.

-

α-Glucosidase enzyme solution (prepare immediately before use to a concentration of 0.15-0.3 units/mL in cold deionized water).

-

-

Procedure:

-

Pipette 0.5 mL of the pNPG solution into a test tube.

-

Add 4.4 mL of the potassium phosphate buffer.

-

Equilibrate the mixture to 37°C.

-

Initiate the reaction by adding 0.1 mL of the enzyme solution and mix by inversion.

-

Incubate at 37°C for exactly 10 minutes.

-

Stop the reaction by adding 1.0 mL of the sodium carbonate solution.

-

Measure the absorbance at 400 nm against a blank prepared by adding the sodium carbonate solution before the enzyme.

-

-

Unit Definition: One unit of α-glucosidase will liberate 1.0 µmole of p-nitrophenol from pNPG per minute at pH 6.8 at 37°C.

3.1.2. Dextransucrase Activity Assay

This protocol is based on measuring the rate of sucrose conversion.

-

Reagent Preparation:

-

10% (w/v) Sucrose solution in 50 mM sodium acetate (B1210297) buffer, pH 5.2.

-

Dextransucrase enzyme solution.

-

-

Procedure:

-

Incubate the enzyme solution with the sucrose solution at 30°C.

-

At timed intervals, take aliquots of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Analyze the concentration of fructose (B13574) and/or glucose produced using High-Performance Liquid Chromatography (HPLC).

-

-

Unit Definition: One unit of dextransucrase activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of sucrose per minute under the specified conditions.

Enzymatic Synthesis of this compound

3.2.1. Synthesis using Immobilized α-Glucosidase

This protocol is based on the work of.

-

Enzyme Immobilization:

-

Activate a suitable support resin (e.g., Eupergit C) according to the manufacturer's instructions.

-

Prepare an α-glucosidase solution (e.g., from Aspergillus niger) in a buffer of appropriate pH and ionic strength (e.g., pH 6.0, 2.0 M ionic strength).

-

Mix the enzyme solution with the activated resin and allow the immobilization reaction to proceed (e.g., for 24 hours at room temperature with gentle shaking).

-

Wash the immobilized enzyme thoroughly to remove any unbound enzyme.

-

-

Synthesis Reaction:

-

Prepare a reaction mixture containing maltose (e.g., 200 g/L) in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.0).

-

Add the immobilized α-glucosidase (e.g., 1500 units per 10 mL of reaction mixture).

-

Incubate the reaction at the optimal temperature (e.g., 55°C) with stirring for a specified time (e.g., up to 12 hours).

-

Monitor the reaction progress by taking samples at intervals. Stop the enzymatic reaction in the samples by boiling for 10 minutes before analysis.

-

At the end of the reaction, separate the immobilized enzyme from the product solution by filtration or centrifugation for potential reuse.

-

3.2.2. Synthesis using Dextransucrase

This protocol is a general procedure based on the principles of the acceptor reaction.

-

Reaction Setup:

-

Prepare a solution containing sucrose (donor) and an acceptor molecule (e.g., maltose) in a suitable buffer (e.g., 20 mM sodium acetate buffer, pH 5.2). The ratio of sucrose to maltose is a critical parameter to optimize.

-

Add the dextransucrase enzyme solution (e.g., from Leuconostoc mesenteroides).

-

Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

-

-

Reaction Monitoring and Termination:

-

Monitor the formation of IMOs over time using techniques like Thin Layer Chromatography (TLC) or HPLC.

-

Terminate the reaction when the desired product profile is achieved by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Purification of this compound

Purification of this compound from the reaction mixture, which contains residual substrates, by-products, and other IMOs, is typically achieved using chromatographic techniques.

-

Initial Sample Preparation:

-

Remove any precipitated proteins or other insolubles from the reaction mixture by centrifugation or filtration.

-

If dextran is a significant by-product (in dextransucrase reactions), it can be precipitated by adding ethanol.

-

-

Chromatographic Separation:

-

Column Selection: A strong cation exchange resin in the potassium (K+) or calcium (Ca2+) form is often effective for separating oligosaccharides.

-

Elution: Elute the column with deionized water at an elevated temperature (e.g., 65°C) to improve resolution.

-

Fraction Collection: Collect fractions and analyze their composition using HPLC.

-

Simulated Moving Bed (SMB) Chromatography: For larger-scale purification, sequential SMB chromatography can be employed for continuous and efficient separation of high-purity IMOs.

-

-

Product Finishing:

-

Pool the fractions containing high-purity this compound.

-

The solution can be concentrated by evaporation and then lyophilized or spray-dried to obtain a powdered product.

-

Visualization of Synthesis Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the enzymatic synthesis pathways of this compound.

Caption: α-Glucosidase transglycosylation pathway for this compound synthesis.

Caption: Dextransucrase acceptor reaction pathway for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound offers a highly specific and efficient alternative to chemical methods. Both α-glucosidase-mediated transglycosylation and dextransucrase-mediated acceptor reactions are viable pathways, with the choice of enzyme and reaction conditions allowing for the targeted production of this and other valuable isomaltooligosaccharides. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and optimize the production of this compound for various applications. Further research into novel enzymes with enhanced transglycosylation activity and the development of more efficient purification technologies will continue to advance this field.

References

- 1. openknowledge.fao.org [openknowledge.fao.org]

- 2. Synthesis of Isomaltooligosaccharides by Saccharomyces cerevisiae Cells Expressing Aspergillus niger α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modelling of oligosaccharide synthesis by dextransucrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Structural Elucidation of Isomaltotetraose Using Nuclear Magnetic Resonance (NMR) Spectroscopy: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the methodologies employed for the structural elucidation of isomaltotetraose (B46569) using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, and drug development. This document details the requisite experimental protocols, presents NMR data in a structured format, and visualizes key structural features and analytical workflows.

Introduction to this compound

This compound is a linear oligosaccharide composed of four α-D-glucopyranose units linked by α-(1→6) glycosidic bonds. As a member of the isomalto-oligosaccharide (IMO) family, it serves as a prebiotic and a low-digestibility carbohydrate.[1] Accurate structural confirmation is critical for its application in functional foods and pharmaceuticals. NMR spectroscopy is the most powerful technique for the unambiguous determination of its primary structure, including monomer composition, anomeric configuration, linkage positions, and sequence.[1]

Molecular Structure of this compound

This compound consists of a non-reducing terminal glucose residue, two internal glucose residues, and a reducing terminal glucose residue, which exists in an equilibrium of α- and β-anomers in solution. The systematic name is α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-α-D-glucopyranosyl-(1→6)-D-glucopyranose.

NMR Experimental Protocols

The complete structural assignment of this compound requires a suite of 1D and 2D NMR experiments.

Sample Preparation

-

Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is used as the solvent to avoid a large, interfering solvent signal from H₂O in ¹H NMR spectra.

-

Lyophilization (Optional but Recommended): To remove any exchangeable protons (from hydroxyl groups), lyophilize the sample after dissolution in D₂O and then re-dissolve it in fresh D₂O. Repeat this process 2-3 times. This simplifies the ¹H NMR spectrum by removing the broad -OH signals.

-

Internal Standard: Add a small, known quantity of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or acetone, for referencing the chemical shifts (δ ¹H = 0.00 ppm for DSS).

-

Transfer: Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature, typically 298 K (25 °C).

-

¹H NMR (Proton): A standard 1D proton spectrum is acquired to identify the number of signals, their multiplicity, and integration. The anomeric proton region (δ 4.5-5.5 ppm) is particularly important for identifying the number of sugar residues and their anomeric configurations.

-

¹³C NMR (Carbon): A 1D carbon spectrum, usually proton-decoupled, reveals the number of chemically distinct carbon atoms. The anomeric carbon region (δ 90-110 ppm) is highly diagnostic.

-

COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds (e.g., H1-H2, H2-H3). It is crucial for tracing the proton spin systems within each glucose residue.

-

TOCSY (Total Correlation Spectroscopy): This 2D homonuclear experiment reveals correlations between all protons within a coupled spin system, not just adjacent ones. By selecting a peak (e.g., an anomeric proton), one can often identify all other protons belonging to that same glucose residue.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates protons with their directly attached carbons (¹JCH). It is the primary method for assigning carbon resonances based on their known proton assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). It is the key experiment for determining the glycosidic linkages by identifying correlations between the anomeric proton (H1) of one residue and the linked carbon (C6) of the adjacent residue across the glycosidic bond.

Data Interpretation and Elucidation Workflow

The structural elucidation follows a systematic workflow, integrating data from all NMR experiments.

-

Identify Anomeric Signals (¹H NMR): The anomeric region of the ¹H NMR spectrum is the starting point. For this compound, four main anomeric proton signals are expected around δ 4.96 ppm, corresponding to the α-linked internal and non-reducing residues. The reducing end residue will show two anomeric signals (α- and β-anomers), with the α-anomer typically around δ 5.22 ppm and the β-anomer around δ 4.65 ppm.[2] The small coupling constant (~3.5 Hz) for the anomeric protons confirms the α-configuration.[3]

-

Assign Spin Systems (COSY/TOCSY): Starting from each anomeric proton signal in the TOCSY spectrum, all other protons (H2 to H6) within that specific glucose residue can be identified, thereby assigning the complete ¹H spin system for each of the four glucose units.[3]

-

Assign Carbon Resonances (HSQC): The HSQC spectrum provides direct one-bond C-H correlations. Using the now-known proton assignments, each proton signal is mapped to its corresponding carbon signal, allowing for the full assignment of the ¹³C spectrum.[4][5]

-

Determine Linkage and Sequence (HMBC): The HMBC spectrum is crucial for establishing the connectivity between the glucose units. A cross-peak between the anomeric proton of one residue (e.g., H1 of residue B) and a carbon of the adjacent residue (e.g., C6 of residue C) provides definitive evidence of an α-(1→6) linkage. By systematically identifying these inter-residue correlations (H1_A→C6_B, H1_B→C6_C, H1_C→C6_D), the complete sequence and linkage pattern is confirmed.

Quantitative NMR Data

The following tables present the assigned ¹H and ¹³C chemical shifts for isomaltose (B16258) (Glcα(1→6)Glc) in D₂O, which serves as a fundamental reference.[3][5][6]

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Isomaltose in D₂O

| Proton | Non-reducing Residue (A) | Reducing Residue (B, α-anomer) | Reducing Residue (B, β-anomer) |

| H-1 | 4.98 | 5.23 | 4.67 |

| H-2 | 3.58 | 3.61 | 3.32 |

| H-3 | 3.72 | 3.75 | 3.53 |

| H-4 | 3.45 | 3.43 | 3.49 |

| H-5 | 3.82 | 4.01 | 3.64 |

| H-6a | 3.79 | 3.70 | 3.78 |

| H-6b | 3.86 | 4.00 | 3.96 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Isomaltose in D₂O

| Carbon | Non-reducing Residue (A) | Reducing Residue (B, α-anomer) | Reducing Residue (B, β-anomer) |

| C-1 | 100.5 | 94.6 | 98.5 |

| C-2 | 74.1 | 74.0 | 76.8 |

| C-3 | 75.8 | 75.9 | 78.7 |

| C-4 | 72.2 | 72.1 | 72.3 |

| C-5 | 74.3 | 74.2 | 78.6 |

| C-6 | 63.4 | 68.7 | 68.7 |

Note: The chemical shifts for the internal glucose units of this compound are expected to closely resemble those of the non-reducing residue (A), except for C1 and C6 which are involved in glycosidic linkages. The C6 carbon of the internal and non-reducing residues (A, B, C) will be shifted downfield (to ~68-70 ppm) due to glycosylation, similar to C6 of the reducing residue (B).

Conclusion

The structural elucidation of this compound is systematically achieved through a combination of 1D and 2D NMR spectroscopy experiments. The workflow, beginning with the assignment of anomeric protons and progressing through intra-residue spin systems (COSY, TOCSY) and hetero-nuclear correlations (HSQC, HMBC), allows for the complete and unambiguous assignment of all proton and carbon signals. The HMBC experiment is paramount in definitively establishing the α-(1→6) glycosidic linkages and the sequence of the four glucose units. This comprehensive approach ensures the structural integrity and purity of this compound for its intended applications in research and industry.

References

- 1. NMR analysis and molecular dynamics conformation of α-1,6-linear and α-1,3-branched isomaltose oligomers as mimetics of α-1,6-linked dextran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0002923) [hmdb.ca]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002923) [hmdb.ca]

The Prebiotic Potential of Isomaltotetraose: A Technical Guide to its Activity and Mechanism of Action

For Immediate Release

This technical guide provides an in-depth analysis of the prebiotic activity and mechanism of action of isomaltotetraose (B46569), a key component of isomaltooligosaccharides (IMOs). This document is intended for researchers, scientists, and drug development professionals interested in the application of prebiotics for gut health and therapeutic interventions.

Introduction to this compound and Prebiotics

This compound is a glucose oligomer consisting of four glucose units linked primarily by α-1,6 glycosidic bonds. It is a significant component of isomaltooligosaccharide (IMO) mixtures, which are recognized as functional food ingredients with prebiotic properties.[1][2] Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of one or a limited number of beneficial bacteria in the colon.[1] The unique molecular structure of this compound, specifically its α-1,6 linkages, makes it resistant to hydrolysis by human digestive enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact and be fermented by the gut microbiota.[3][4]

Prebiotic Activity of this compound

The prebiotic activity of this compound is characterized by its selective fermentation by beneficial gut bacteria, leading to a favorable shift in the gut microbial composition.

Selective Stimulation of Probiotic Bacteria

In vitro and in vivo studies have consistently demonstrated that IMOs, including this compound, selectively promote the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species. Notably, bifidobacteria show a preference for metabolizing oligosaccharides with a higher degree of polymerization (DP), such as this compound, while lactobacilli tend to metabolize shorter-chain oligosaccharides preferentially. This selective utilization contributes to the competitive advantage of these beneficial microbes over potentially pathogenic bacteria.

Table 1: Quantitative Data on the Stimulation of Probiotic Bacteria by Isomaltooligosaccharides (IMOs)

| Study Type & Subject | IMO Dosage | Duration | Key Findings on Bacterial Growth | Reference(s) |

| In vitro fermentation with infant fecal microbiota | N/A | 26 hours | Increase in relative abundance of Bifidobacterium from 4 ± 1% to 33 ± 3%. | |

| Human Clinical Trial (constipated patients) | 10 g/day | 4 weeks | Significant increase in fecal Bifidobacterium and Lactobacillus counts. | |

| Animal Study (weaned pigs) | 0.6% and 0.8% of diet | 14 days | Linearly increased weight gain and improved gain:feed ratio with increasing IMO levels, associated with gut health improvement. | |

| Animal Study (mice) | 20% of diet | 4 weeks | Increased number of lactobacilli in feces. |

Mechanism of Action

The health benefits of this compound are primarily mediated through the metabolic byproducts of its fermentation by gut bacteria and the subsequent modulation of host physiological processes.

Fermentation and Short-Chain Fatty Acid (SCFA) Production

Upon reaching the colon, this compound is fermented by probiotic bacteria, leading to the production of short-chain fatty acids (SCFAs), mainly acetate (B1210297), propionate (B1217596), and butyrate (B1204436). These SCFAs play a crucial role in maintaining gut homeostasis. They serve as an energy source for colonocytes (especially butyrate), contribute to a lower colonic pH which inhibits the growth of pathogens, and act as signaling molecules.

Table 2: Quantitative Data on SCFA Production Following IMO Supplementation

| Study Type & Subject | IMO Dosage | Duration | Key Findings on SCFA Production | Reference(s) |

| Human Clinical Trial (elderly men) | 10 g/day | 30 days | Significantly increased concentrations of fecal acetate and propionate. | |

| Human Clinical Trial (constipated patients) | 10 g/day | 4 weeks | Elevated fecal acetate and propionate levels. | |

| Animal Study (rats) | N/A | N/A | Dietary supplementation with IMOs increased fecal butyric acid content. | |

| In vitro fermentation of mycoprotein fibre | N/A | N/A | Total SCFA production of 61.2 (15.7) mmol/L. |

Signaling Pathways and Physiological Effects

SCFAs exert their effects through several signaling pathways, leading to a range of physiological benefits.

-

G-Protein Coupled Receptors (GPCRs): Acetate, propionate, and butyrate can bind to and activate GPCRs such as GPR41 and GPR43, which are expressed on various cells including enteroendocrine and immune cells. Activation of these receptors can influence appetite regulation and immune responses.

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate modulates gene expression, leading to anti-inflammatory effects and the regulation of cell proliferation and differentiation. This mechanism is crucial for maintaining the integrity of the intestinal barrier and reducing inflammation.

Figure 1: Signaling pathway of short-chain fatty acids (SCFAs).

Immune System Modulation

The fermentation of this compound and subsequent SCFA production can modulate the host's immune system. Studies have shown that IMOs can influence cytokine production, such as decreasing pro-inflammatory cytokines like IL-6, and promoting a Th1-polarized immune response. This immunomodulatory effect contributes to a healthier gut environment and may reduce the risk of inflammatory conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of prebiotic activity.

In Vitro Fecal Fermentation

This protocol is used to assess the fermentability of a prebiotic substrate by the gut microbiota and to quantify the production of SCFAs.

-

Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors. The samples are homogenized in a buffered medium under anaerobic conditions to create a fecal slurry.

-

Incubation: The prebiotic substrate (e.g., this compound) is added to a basal culture medium. The fecal slurry is then inoculated into the medium. The mixture is incubated anaerobically at 37°C for a specified period (e.g., 24-48 hours).

-

Sampling: Aliquots of the fermentation broth are collected at different time points for analysis.

-

Analysis: Samples are analyzed for changes in microbial population (using 16S rRNA sequencing) and SCFA concentrations (using gas chromatography).

Figure 2: Workflow for in vitro prebiotic activity assessment.

16S rRNA Gene Sequencing for Microbiota Analysis

This technique is used to identify and quantify the different types of bacteria present in a sample.

-

DNA Extraction: DNA is extracted from the collected samples (e.g., fecal samples or fermentation broth) using a commercially available kit.

-

PCR Amplification: The 16S rRNA gene is amplified from the extracted DNA using universal primers that target conserved regions of the gene.

-

Library Preparation: The amplified DNA is prepared for sequencing by adding adapters and barcodes.

-

Sequencing: The prepared library is sequenced using a next-generation sequencing platform.

-

Data Analysis: The sequencing reads are processed and compared to a reference database to identify the bacterial taxa present and their relative abundances.

Gas Chromatography for SCFA Analysis

This method is used to separate and quantify the different SCFAs in a sample.

-

Sample Preparation: The sample (e.g., fecal water or fermentation broth) is acidified, and an internal standard is added. The SCFAs are then extracted using an organic solvent.

-

Injection: The extracted sample is injected into a gas chromatograph (GC).

-

Separation: The SCFAs are separated based on their boiling points as they pass through a capillary column.

-

Detection: The separated SCFAs are detected by a flame ionization detector (FID) or a mass spectrometer (MS).

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.

Conclusion

This compound exhibits significant prebiotic potential through its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs. The mechanisms of action involve the modulation of gut microbiota, reinforcement of the gut barrier, and regulation of the immune system through intricate signaling pathways. The available data, primarily from studies on IMO mixtures, strongly supports the role of this compound as a valuable functional ingredient for improving gastrointestinal health. Further research focusing specifically on purified this compound will provide a more detailed understanding of its specific contributions to the overall prebiotic effects of IMOs.

References

- 1. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces [en.bio-protocol.org]

- 3. Current Research on the Role of Isomaltooligosaccharides in Gastrointestinal Health and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Production of a Series of Long-Chain Isomaltooligosaccharides from Maltose by Bacillus subtilis AP-1 and Associated Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Sugar Molecule: Unraveling the Initial Isolation and Discovery of Isomaltotetraose

A deep dive into the mid-20th century reveals the meticulous enzymatic and chromatographic techniques that led to the identification of isomaltotetraose (B46569), a key player in the family of isomalto-oligosaccharides. Its discovery was not a singular event but rather a culmination of research into the complex structures of starch and dextran (B179266).

This compound, a tetrasaccharide composed of four glucose units linked by α-1,6-glycosidic bonds, first came to light through pioneering studies on the enzymatic hydrolysis of branched polysaccharides. While a definitive "discovery" paper solely dedicated to this compound is not apparent, its initial isolation and characterization can be traced back to the burgeoning field of carbohydrate chemistry in the 1950s. Seminal work by researchers like Bailey and Clarke in 1958 on the enzymatic degradation of dextran by bacterial enzymes was instrumental. Their use of paper chromatography to separate the resulting "isomaltodextrin series" clearly identified this compound as a distinct entity.

This breakthrough was built upon the foundational research of scientists like Whelan and Turvey, who were diligently mapping the intricate structures of starch and glycogen. Their refinement of enzymatic hydrolysis and chromatographic separation techniques provided the essential tools for isolating and identifying novel oligosaccharides. The initial studies primarily utilized partial acid or enzymatic hydrolysis to break down large polysaccharides like dextran into smaller, more manageable fragments. These fragments were then painstakingly separated and purified, with paper chromatography being the workhorse technique of the era.

Experimental Underpinnings of a Discovery

The initial isolation of this compound was a testament to the analytical prowess of early carbohydrate chemists. The process, while conceptually straightforward, required meticulous execution and careful interpretation of results.

Key Experimental Protocols

1. Substrate Preparation and Hydrolysis:

The starting material for the first isolations of this compound was typically dextran, a bacterial polysaccharide known for its high content of α-1,6-glucosidic linkages.

-

Enzymatic Hydrolysis: Dextran was subjected to controlled hydrolysis using dextranase (B8822743) enzymes isolated from various microbial sources. The reaction conditions, including enzyme concentration, substrate concentration, pH, and temperature, were carefully controlled to generate a mixture of isomalto-oligosaccharides of varying lengths.

-

Partial Acid Hydrolysis: Alternatively, partial acid hydrolysis using dilute acids like sulfuric acid was employed to randomly cleave the glycosidic bonds in dextran, yielding a similar mixture of oligosaccharides.

2. Chromatographic Separation:

Paper chromatography was the cornerstone for separating the individual oligosaccharides from the complex hydrolysate mixture.

-

Stationary Phase: Whatman No. 1 or similar chromatography paper was commonly used.

-

Mobile Phase (Solvent System): A variety of solvent systems were developed to achieve optimal separation. A common example was a mixture of n-propanol, ethyl acetate, and water in specific ratios.

-

Detection: The separated oligosaccharide spots on the chromatogram were visualized by spraying with reagents like silver nitrate (B79036) or aniline (B41778) hydrogen phthalate, which react with reducing sugars to produce colored spots.

3. Structural Elucidation:

Once isolated, the structure of this compound was confirmed through a combination of chemical and enzymatic methods.

-

Periodate (B1199274) Oxidation: This chemical method was used to determine the type of glycosidic linkages. The consumption of periodate and the production of formic acid provided evidence for the presence of 1,6-linkages.

-

Methylation Analysis: This technique involved methylating all free hydroxyl groups, followed by hydrolysis and identification of the partially methylated glucose derivatives. This allowed for the determination of the specific linkage positions.

-

Enzymatic Characterization: The isolated oligosaccharide was subjected to hydrolysis by specific enzymes, such as α-glucosidase, to confirm the anomeric configuration of the glycosidic bonds.

Quantitative Data from Early Studies

The early publications on this compound and its related oligosaccharides provided key quantitative data that were crucial for their identification and characterization.

| Property | Typical Value/Method |

| Chromatographic Mobility (Rf value) | Varied depending on the specific paper and solvent system used. Compared to a series of known standards (glucose, isomaltose, isomaltotriose, etc.). |

| Degree of Polymerization (DP) | Determined by comparing its chromatographic mobility to that of a homologous series of isomalto-oligosaccharides. |

| Optical Rotation | Measured using a polarimeter to determine the specific rotation, providing information about the stereochemistry of the molecule. |

| Molecular Weight | Initially estimated based on its position in the homologous series and later confirmed by more advanced techniques as they became available. |

Visualizing the Discovery Workflow

The logical flow of experiments that led to the isolation and discovery of this compound can be visualized as follows:

The discovery of this compound, while not marked by a single eureka moment, was a significant step in understanding the complexity of carbohydrates. It laid the groundwork for the future study of isomalto-oligosaccharides and their diverse applications in food science, nutrition, and biotechnology. The meticulous experimental work of these early pioneers, using the tools available to them, paved the way for the advanced analytical techniques used today to explore the world of glycobiology.

In Vitro Fermentation of Isomaltotetraose by Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltotetraose (B46569), a glucose tetramer linked by α-1,6 glycosidic bonds, is an emerging prebiotic candidate with the potential to modulate the gut microbiota and its metabolic output. Understanding its fermentation profile by the complex ecosystem of the human gut is crucial for its application in functional foods and therapeutics. This technical guide provides a comprehensive overview of the in vitro fermentation of this compound by human gut microbiota. It details the key microbial players, the production of short-chain fatty acids (SCFAs), and the experimental protocols necessary to study these interactions. Quantitative data from published studies are summarized, and key experimental workflows and metabolic pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The human gut microbiota is a complex and dynamic ecosystem that plays a pivotal role in host health and disease. Dietary carbohydrates that escape digestion in the upper gastrointestinal tract, such as prebiotics, are fermented by the colonic microbiota, leading to the production of beneficial metabolites, primarily short-chain fatty acids (SCFAs). Isomalto-oligosaccharides (IMOs), including this compound, are a class of carbohydrates that have garnered interest for their potential prebiotic effects. This guide focuses specifically on the in vitro fermentation of this compound, providing a detailed technical resource for researchers in the field.

Microbial Utilization of this compound

In vitro studies have demonstrated that the fermentation of isomalto-oligosaccharides is largely driven by specific members of the gut microbiota, most notably species belonging to the genera Bifidobacterium and Lactobacillus. The degree of polymerization (DP) of the IMO influences its utilization, with bifidobacteria generally showing a preference for higher DP oligosaccharides, including this compound, while lactobacilli tend to favor shorter-chain IMOs like isomaltose.

Key Bacterial Genera Involved

-

Bifidobacterium: Species such as Bifidobacterium adolescentis are known to efficiently metabolize a wide range of plant-derived glycans and are considered primary degraders of complex carbohydrates.[1] Their metabolic activity on this compound contributes significantly to the production of acetate (B1210297) and lactate.[1]

-

Lactobacillus: While some lactobacilli may metabolize this compound, they generally show a preference for shorter isomalto-oligosaccharides.[2][3]

Fermentation End-Products: Short-Chain Fatty Acids (SCFAs)

The anaerobic fermentation of this compound by gut bacteria results in the production of SCFAs, which are key signaling molecules with wide-ranging physiological effects. The primary SCFAs produced are acetate, propionate, and butyrate.

While specific quantitative data for the fermentation of pure this compound is limited in the currently available literature, studies on mixed isomalto-oligosaccharide preparations provide valuable insights into the expected SCFA profiles. Fermentation of IMOs has been shown to produce high amounts of acetic acid, with propionic and butyric acid also being major products.[4]

Table 1: Expected Short-Chain Fatty Acid Production from this compound Fermentation

| Short-Chain Fatty Acid | Expected Production Level | Key Producing Bacteria (from IMO fermentation) |

| Acetate | High | Bifidobacterium |

| Propionate | Moderate | Varies among individuals and microbial consortia |

| Butyrate | Moderate | Butyrate-producing colon bacteria (cross-feeding) |

Note: This table is based on data from the fermentation of mixed isomalto-oligosaccharides and represents an expected trend for this compound. Further research with purified this compound is needed for precise quantification.

Experimental Protocols for In Vitro Fermentation

The study of this compound fermentation relies on well-defined in vitro models that simulate the conditions of the human colon. Batch fermentation using human fecal inocula is a common and effective method.

Fecal Sample Collection and Inoculum Preparation

-

Donor Selection: Fecal samples should be collected from healthy adult donors who have not taken antibiotics for at least three months.

-

Sample Collection: Fresh fecal samples are collected in sterile containers and processed under anaerobic conditions as quickly as possible to maintain the viability of the gut microbiota.

-

Inoculum Preparation: A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate-buffered saline (PBS) or a suitable anaerobic dilution solution. The slurry is then filtered through several layers of sterile gauze to remove large particulate matter.

In Vitro Batch Fermentation Setup

-

Basal Medium: A sterile, anaerobic basal nutrient medium is prepared. The composition of the medium can vary but typically includes peptone water, yeast extract, salts, a reducing agent (e.g., L-cysteine hydrochloride), and a resazurin (B115843) solution as an anaerobic indicator.

-

Substrate: this compound is added to the basal medium as the primary carbon source at a defined concentration (e.g., 1% w/v).

-

Inoculation: The fermentation vessels containing the basal medium and substrate are inoculated with the prepared fecal slurry under a constant stream of anaerobic gas (e.g., a mixture of N₂, CO₂, and H₂).

-

Incubation: The fermentation is carried out at 37°C with gentle agitation for a specified period (e.g., 24-48 hours). Samples are typically collected at various time points to monitor changes in pH, substrate utilization, SCFA production, and microbial composition.

Analytical Methods

SCFAs are typically quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Sample Preparation: Fermentation broth is centrifuged to remove bacterial cells and particulate matter. The supernatant is then acidified (e.g., with hydrochloric or sulfuric acid) and can be subjected to a liquid-liquid extraction (e.g., with diethyl ether) to isolate the SCFAs.

-

Chromatographic Analysis:

-

GC: Samples are injected into a GC system equipped with a flame ionization detector (FID). A capillary column suitable for fatty acid analysis is used.

-

HPLC: An HPLC system with a UV detector or a refractive index (RI) detector can be used. A C18 reverse-phase column is commonly employed, and the mobile phase is typically an acidified aqueous solution.

-

Changes in the gut microbiota composition are assessed using 16S rRNA gene sequencing.

-

DNA Extraction: Total bacterial DNA is extracted from the fermentation samples using commercially available kits that typically involve enzymatic lysis and mechanical disruption (bead beating).

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

-

Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform, such as the Illumina MiSeq.

-

Data Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., DADA2, QIIME2) to perform quality filtering, denoising, taxonomic classification, and diversity analysis.

References

- 1. In vitro characterization of the impact of selected dietary fibers on fecal microbiota composition and short chain fatty acid production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vitro batch culture study to assess the fermentation of human milk oligosaccharides by faecal microbiota from healthy and irritable bowel syndrome stool donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dwscientific.com [dwscientific.com]

- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability Landscape of Isomaltotetraose: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal and pH stability of isomaltotetraose (B46569), a key isomaltooligosaccharide (IMO). Understanding the stability profile of this oligosaccharide is critical for its effective use in experimental design, particularly in the fields of food science, biotechnology, and pharmaceutical development. This document outlines the degradation kinetics, presents detailed experimental protocols for stability assessment, and visualizes key processes to aid in the design of robust and reliable studies.

Thermal and pH Stability Profile of this compound

This compound, an α-(1→6)-linked glucan, is generally recognized for its stability under moderately acidic conditions and at elevated temperatures, a characteristic that makes it suitable for various food processing applications. However, at extreme pH values and high temperatures, it undergoes degradation through several pathways, primarily acid-catalyzed hydrolysis, caramelization, and the Maillard reaction in the presence of amino acids.

pH Stability

This compound exhibits good stability in acidic environments. Studies on isomaltooligosaccharides have shown high stability at pH 3.0. This resilience is attributed to the α-(1→6) glycosidic bonds, which are more resistant to acid hydrolysis compared to the α-(1→4) linkages found in maltooligosaccharides. However, as the pH decreases further and temperature increases, the rate of hydrolysis will increase, leading to the breakdown of this compound into smaller saccharides. In alkaline conditions, the degradation of sugars can also occur, though this is less commonly the focus of food and biological studies.

Thermal Stability

The thermal degradation of this compound is primarily governed by caramelization and, if applicable, the Maillard reaction. Caramelization is a complex series of reactions that occur when sugars are heated to high temperatures, leading to the formation of brown-colored products and a characteristic caramel (B1170704) flavor.[1][2] This process is dependent on temperature, time, and pH. The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is another significant degradation pathway for this compound in protein-containing systems upon heating.

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, data for the structurally similar isomaltotriose (B1581827) in subcritical water indicates that the α-1,6-glycosidic bond is more stable and cleaves less readily than the α-1,4-glycosidic bond.[3] This suggests a higher thermal stability for this compound compared to its malto-oligosaccharide counterpart.

Quantitative Stability Data

Precise kinetic data for the degradation of this compound is limited. The following table summarizes general stability observations for isomaltooligosaccharides and related compounds to provide a basis for experimental design. Researchers should determine the specific degradation kinetics for their experimental conditions.

| Parameter | Condition | Observation | Source |

| pH Stability | pH 3.0 | High stability of isomaltooligosaccharides reported. | [4] |

| Acidic (pH < 3) & High Temp. | Increased rate of hydrolysis. | ||

| Alkaline (pH > 9) & High Temp. | Accelerated caramelization. | ||

| Thermal Stability | Subcritical Water (190-240 °C) | Isomaltotriose (α-1,6 links) is more stable than maltotriose (B133400) (α-1,4 links). | |

| High Temperature (General) | Degradation via caramelization. | ||

| High Temperature with Amino Acids | Degradation via Maillard reaction. |

Experimental Protocols for Stability Assessment

To rigorously assess the thermal and pH stability of this compound, a well-defined experimental protocol is essential. The following sections detail the methodologies for conducting these stability studies.

General Stability Testing Protocol

This protocol outlines the steps for evaluating the stability of this compound under various pH and temperature conditions.

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in deionized water.

-

pH Adjustment: Aliquot the stock solution and adjust the pH to the desired levels using appropriate buffers (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).

-

Incubation: Incubate the pH-adjusted samples at various temperatures for defined time intervals. It is crucial to use sealed, thermally stable containers to prevent evaporation.

-

Sampling: At each time point, withdraw an aliquot of the sample and immediately stop the reaction by cooling on ice and neutralizing the pH if necessary.

-

Analysis: Analyze the samples for the remaining concentration of this compound and the formation of degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

Analytical Method: HPLC-ELSD for this compound Quantification

High-Performance Liquid Chromatography (HPLC) is a robust technique for the separation and quantification of oligosaccharides. An Evaporative Light Scattering Detector (ELSD) is well-suited for carbohydrate analysis as it does not require the analyte to have a chromophore.

-

Instrumentation: A high-performance liquid chromatograph equipped with an autosampler, a column oven, and an evaporative light scattering detector.

-

Column: A column suitable for carbohydrate analysis, such as an ACQUITY UPLC BEH Amide column (1.7 µm, 2.1 mm i.d. × 15 cm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of oligosaccharides. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of a modifier like triethylamine.

-

Flow Rate: A flow rate of around 0.25 mL/min is often appropriate for a 2.1 mm i.d. column.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.

-

ELSD Settings:

-

Nebulizer Temperature: Typically set between 30-50°C.

-

Evaporator Temperature: Typically set between 40-60°C.

-

Gas Flow Rate: Adjust according to the manufacturer's recommendations.

-

-

Standard Preparation: Prepare a series of this compound standards of known concentrations to generate a calibration curve for quantification.

-

Sample Analysis: Inject the prepared standards and samples onto the HPLC system and record the chromatograms. The concentration of this compound in the samples can be determined by comparing the peak areas to the calibration curve.

Stability in Simulated Gastrointestinal Fluids

For applications related to oral administration, it is crucial to assess the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

-

Prepare Simulated Fluids: Prepare SGF (typically pH 1.2-3.0) and SIF (typically pH 6.8-7.4) according to standard protocols (e.g., United States Pharmacopeia). These fluids can be prepared with or without enzymes (e.g., pepsin for SGF, pancreatin (B1164899) for SIF) depending on the experimental goals.

-

Incubation: Dissolve this compound in the simulated fluids and incubate at 37°C with gentle agitation.

-

Sampling and Analysis: At various time points, withdraw samples, stop any enzymatic reactions (e.g., by heat inactivation or addition of an inhibitor), and analyze the concentration of this compound using the HPLC-ELSD method described above.

Visualizing Degradation Pathways and Experimental Workflows

To facilitate a clearer understanding of the processes involved in this compound stability testing, the following diagrams have been generated using the DOT language.

Caption: Major degradation pathways for this compound.

Caption: A typical workflow for assessing this compound stability.

Conclusion

This compound is a relatively stable oligosaccharide, particularly in acidic conditions. However, its stability is compromised at very low pH and high temperatures, leading to hydrolysis, caramelization, and the Maillard reaction. For researchers, scientists, and drug development professionals, a thorough understanding of these degradation pathways and the implementation of robust analytical methods, such as the HPLC-ELSD protocol detailed herein, are paramount for accurate experimental design and interpretation of results. The provided protocols and visualizations serve as a foundational guide for establishing the stability of this compound within specific experimental contexts. It is strongly recommended that researchers validate these methods and determine the specific stability parameters of this compound under their unique formulation and processing conditions.

References

Solubility Profile of Isomaltotetraose in Common Laboratory Solvents: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the solubility characteristics of isomaltotetraose (B46569) in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize this complex oligosaccharide in their work. This document compiles available data on the solubility of this compound and outlines a general experimental protocol for its determination.

Core Topic: this compound Solubility

This compound is a tetrasaccharide composed of four glucose units linked by α-1,6 glycosidic bonds. Its physicochemical properties, particularly its solubility, are critical for its application in various scientific fields, including as a prebiotic, a low-glycemic sweetener, and a stabilizer in pharmaceutical formulations[1]. Understanding its behavior in different solvents is essential for accurate experimental design, formulation development, and analytical method validation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35997-20-7 | [2][3] |

| Molecular Formula | C₂₄H₄₂O₂₁ | [2][4] |

| Molecular Weight | 666.58 g/mol | |

| Appearance | White to off-white solid/powder |

Quantitative Solubility Data

The solubility of this compound has been reported in aqueous solutions, with limited quantitative data available for organic solvents. The following table summarizes the known solubility values. It is important to note that mechanical assistance, such as ultrasonication, may be required to achieve the reported concentrations.

| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Method | Reference |

| Water | H₂O | 250 | Not Specified | Not Specified | |

| Water | H₂O | 50 | Not Specified | Not Specified | |

| Methanol | CH₃OH | Slightly Soluble | Not Specified | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Data Not Available* | Not Specified | Not Specified | |

| Ethanol | C₂H₅OH | Data Not Available | Not Specified | Not Specified | |

| Acetone | C₃H₆O | Data Not Available | Not Specified | Not Specified |

*Qualitative data for the related disaccharide, isomaltose, indicates a solubility of 5 mg/mL in DMSO.

Experimental Protocol for Solubility Determination

Principle

The shake-flask method involves agitating an excess amount of the solute (this compound) in a specific solvent at a controlled temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound (purity ≥95%)

-

Selected solvents (e.g., water, ethanol, DMSO, methanol, acetone) of appropriate purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., Refractive Index Detector)

Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent to be tested. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a shaker with a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at a high speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining this compound solubility.

Signaling Pathway of Solubility Factors

The solubility of a compound like this compound is influenced by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

References

Spectroscopic Analysis of Isomaltotetraose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the identification and structural elucidation of isomaltotetraose (B46569), a key isomaltooligosaccharide. This document details the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the analysis of this tetrasaccharide.

Introduction to this compound

This compound is an oligosaccharide composed of four glucose units linked by α-(1→6) glycosidic bonds. As part of the isomaltooligosaccharide (IMO) family, it finds applications in the food and pharmaceutical industries due to its prebiotic properties and low cariogenicity. Accurate and robust analytical methods are crucial for its identification, purity assessment, and structural characterization in various matrices. Spectroscopic techniques offer powerful tools for achieving these analytical goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including oligosaccharides. It provides detailed information about the chemical environment of individual atoms (protons and carbons), enabling the determination of sugar composition, anomeric configuration, linkage positions, and conformational features. For complex molecules like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete signal assignment.

Quantitative NMR Data for this compound

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that obtaining a complete and unambiguously assigned NMR dataset for oligosaccharides can be challenging due to signal overlap. The data presented here is based on available scientific literature and should be used as a reference.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound in D₂O

| Proton | Residue A (Non-reducing end) | Residue B | Residue C | Residue D (Reducing end, α-anomer) | Residue D (Reducing end, β-anomer) |

| H-1 | ~4.96 | ~4.96 | ~4.96 | ~5.22 | ~4.65 |

| H-2 | 3.55 - 3.65 | 3.55 - 3.65 | 3.55 - 3.65 | 3.55 - 3.65 | 3.25 - 3.35 |

| H-3 | 3.70 - 3.80 | 3.70 - 3.80 | 3.70 - 3.80 | 3.70 - 3.80 | 3.45 - 3.55 |

| H-4 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 | 3.40 - 3.50 |

| H-5 | 3.85 - 3.95 | 3.85 - 3.95 | 3.85 - 3.95 | 3.85 - 3.95 | 3.65 - 3.75 |

| H-6a | 3.75 - 3.85 | 3.75 - 3.85 | 3.75 - 3.85 | 3.75 - 3.85 | 3.90 - 4.00 |

| H-6b | 3.95 - 4.05 | 3.95 - 4.05 | 3.95 - 4.05 | 3.95 - 4.05 | 3.75 - 3.85 |

Note: The chemical shifts for the internal glucose residues (B and C) and the non-reducing end (A) are very similar, leading to significant signal overlap in the proton spectrum. The reducing end (D) exists as a mixture of α and β anomers, resulting in two sets of signals for this residue.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound in D₂O